molecular formula C20H24BNO4 B1277319 Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 363186-06-5

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B1277319
CAS RN: 363186-06-5
M. Wt: 353.2 g/mol
InChI Key: INBLGLWXMBCHFV-UHFFFAOYSA-N
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Description

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, also known as BPC, is a synthetic compound which has recently been gaining attention due to its potential applications in scientific research. BPC is a boron-containing carbamate that can be synthesized from a variety of starting materials, including benzaldehyde and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl bromide. It has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound and related boric acid ester intermediates have been synthesized and structurally characterized through methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, showing consistency with crystal structures (Huang et al., 2021).

  • Chemical Properties and Conformational Analysis : The molecular structures optimized by DFT were consistent with those determined by single crystal X-ray diffraction, revealing some physicochemical properties of these compounds (P.-Y. Huang et al., 2021).

  • Application in Cytotoxicity Studies and Cellular Uptake : These compounds have been used in the preparation of boronated phosphonium salts, where their cytotoxicities and boron uptake were investigated in vitro using human and canine cells (Morrison et al., 2010).

  • Role in Fluorescence Probes for Explosive Detection : In a study, a derivative of this compound showed rapid deboronation velocity in hydrogen peroxide vapor, making it useful for detecting peroxide-based explosives, with a detection limit as low as 4.1 parts per trillion (Fu et al., 2016).

  • Use in Fluorescent Imaging and Drug Delivery Systems : The compound has been utilized in the development of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles for enhanced in vivo anti-tumor efficacy. These vesicles exhibited excellent drug release properties and improved drug-targeting ability (Ren et al., 2022).

  • Synthesis of Electron Donors for Perovskite Solar Cells : It has been involved in the synthesis of arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties as hole transporting materials for stable perovskite solar cells (Liu et al., 2016).

  • Detection of Benzoyl Peroxide in Real Samples and Zebrafish Imaging : A near-infrared fluorescence off-on probe developed using this compound has been used for detecting benzoyl peroxide in real samples and fluorescence imaging in living cells and zebrafish (Tian et al., 2017).

properties

IUPAC Name

benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)16-10-12-17(13-11-16)22-18(23)24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLGLWXMBCHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404745
Record name Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

363186-06-5
Record name Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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